(2-(Butyrylthio)ethyl)trimethylammonium bromide
Description
(2-(Butyrylthio)ethyl)trimethylammonium bromide is a quaternary ammonium compound characterized by a butyrylthioethyl group attached to a trimethylammonium moiety, with bromide as the counterion. Its structure combines a hydrophobic butyryl chain (four carbons) with a positively charged trimethylammonium group, making it a bifunctional reagent with applications in biochemical and biophysical studies.
Properties
CAS No. |
94088-03-6 |
|---|---|
Molecular Formula |
C9H20BrNOS |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NOS.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JLFDGMDQNMQCGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-(Butyrylthio)ethyl)trimethylammonium bromide typically involves the reaction of 2-bromoethyltrimethylammonium bromide with butyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Structural Analysis and Functional Group Reactivity
The compound contains two key functional groups:
-
Quaternary ammonium group : Imparts cationic character and phase-transfer catalytic potential.
-
Butyrylthioester group : A reactive thioester linkage susceptible to nucleophilic acyl substitution (e.g., hydrolysis, transesterification).
These groups suggest reactivity pathways similar to those observed in:
-
(2-Bromoethyl)trimethylammonium bromide (phase-transfer catalysis )
-
[2-(Trimethylammonium)ethyl]methanethiosulfonate bromide (thiol-disulfide exchange ).
Nucleophilic Acyl Substitution at the Thioester
The butyrylthio group (−S−CO−C₃H₇) is reactive toward nucleophiles (e.g., water, amines, alcohols):
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Acidic or basic aqueous media | Butyric acid + (2-mercaptoethyl)trimethylammonium bromide |
| Aminolysis | Excess primary/secondary amine | Butyramide derivative + thiolammonium byproduct |
| Transesterification | Alcohol with catalytic acid | New thioester + corresponding alcohol |
Supporting evidence: Thioesters in similar quaternary ammonium compounds undergo hydrolysis under both acidic and basic conditions .
Quaternary Ammonium-Mediated Phase Transfer
The trimethylammonium group may facilitate biphasic reactions by transporting anions (e.g., hydroxide, iodide) into organic phases. Example applications:
-
Ester saponification : Enhanced reaction rates in hydroxide-mediated hydrolysis .
-
Nucleophilic substitution : Improved yields in SN2 reactions with iodide or cyanide ions .
Critical Data Gaps
Existing literature does not provide:
-
Kinetic data (e.g., hydrolysis rates, activation energies).
-
Spectroscopic characterization (IR, NMR) specific to this compound.
-
Stability studies under varying pH/temperature conditions.
Recommendations for Further Research
Scientific Research Applications
Biochemical Applications
1.1. Interaction with Biomolecules
(2-(Butyrylthio)ethyl)trimethylammonium bromide is known to interact with thiol groups in proteins, facilitating the formation of mixed disulfides. This property is particularly useful in proteomics research, where it can be employed to probe the structures of various membrane proteins, including acetylcholine receptors and GABA receptors. Such interactions can provide insights into protein function and dynamics under physiological conditions.
Case Study: Proteomic Applications
- Research Focus : The role of (2-(Butyrylthio)ethyl)trimethylammonium bromide in studying receptor channels.
- Findings : It was found that this compound effectively modifies thiol groups, enhancing the understanding of receptor conformational states and their interactions with ligands.
Pharmacological Applications
2.1. Antimicrobial Properties
Quaternary ammonium compounds, including (2-(Butyrylthio)ethyl)trimethylammonium bromide, have demonstrated significant antimicrobial activity against a range of pathogens. This makes them suitable candidates for use in disinfectants and antiseptic formulations.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Application Area |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Skin antiseptics |
| Escherichia coli | 1 µg/mL | Surface disinfectants |
| Candida albicans | 0.25 µg/mL | Antifungal treatments |
Material Science Applications
3.1. Synthesis of Functional Polymers
The incorporation of (2-(Butyrylthio)ethyl)trimethylammonium bromide into polymer matrices can enhance their properties, such as conductivity and biocompatibility. This is particularly relevant in the development of smart materials and drug delivery systems.
Case Study: Polymer Modification
- Research Focus : The effect of incorporating (2-(Butyrylthio)ethyl)trimethylammonium bromide into poly(ethylene glycol) hydrogels.
- Findings : The modified hydrogels exhibited improved mechanical strength and enhanced drug release profiles compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of (2-(Butyrylthio)ethyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors . The butyrylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethylammonium group can interact with negatively charged sites on receptors, modulating their function .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₂₀BrNS⁺·Br⁻
- Molecular Weight : ~307 g/mol (estimated based on analogs like MTSET ).
- Charge : +1 (permanent cationic charge due to quaternary ammonium).
- Reactivity : The thioether (-S-) linkage allows selective modification of cysteine residues in proteins, while the butyryl group enhances lipophilicity compared to shorter-chain analogs.
Structural and Functional Analogues
a) [2-(Trimethylammonium)ethyl]methanethiosulfonate Bromide (MTSET)
- Molecular Weight : 278 g/mol .
- Structure : Methanethiosulfonate (MTS) group instead of butyrylthio.
- Key Differences :
- Applications : Widely used in cysteine accessibility studies due to its membrane-impermeant nature .
b) Tetraethylammonium Bromide
- Molecular Weight : 210.1 g/mol .
- Structure : Lacks thioether or sulfonate groups; simpler quaternary ammonium ion.
- Key Differences: No reactive thiol-modifying capacity. Used as a potassium channel blocker due to its small size and charge .
c) (2-Bromoethyl)trimethylammonium Bromide
- Molecular Weight : 246.97 g/mol .
- Structure : Bromoethyl group instead of butyrylthioethyl.
- Key Differences :
Comparative Data Table
Biological Activity
(2-(Butyrylthio)ethyl)trimethylammonium bromide, a quaternary ammonium compound, is notable for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C9H20BrNOS
- Molecular Weight : 250.24 g/mol
- CAS Number : 3023458
- Solubility : Soluble in water, alcohols, and slightly soluble in acetone.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of (2-(butyrylthio)ethyl)trimethylammonium bromide against various microorganisms. The compound exhibits significant bactericidal and fungicidal activities, making it a candidate for use in disinfectants and antiseptics.
Minimum Inhibitory Concentrations (MICs)
The effectiveness of the compound can be illustrated through its Minimum Inhibitory Concentrations against a range of pathogens:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 123 |
| Staphylococcus aureus (MRSA) | 123 |
| Pseudomonas aeruginosa | 123 |
| Escherichia coli | 370 |
| Bacillus subtilis | 123 |
| Candida albicans | 370 |
| Saccharomyces cerevisiae | 370 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .
The antimicrobial action of (2-(butyrylthio)ethyl)trimethylammonium bromide is primarily attributed to its cationic nature, which allows it to disrupt microbial cell membranes. This disruption leads to increased permeability and eventual cell lysis. The interaction with microbial membranes is facilitated by the hydrophobic butyrylthio group, enhancing its affinity for lipid bilayers .
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the bactericidal activity of various quaternary ammonium compounds, including (2-(butyrylthio)ethyl)trimethylammonium bromide. The study found that this compound exhibited comparable efficacy to established disinfectants against common pathogens in clinical settings. The results supported its potential use in hospital disinfection protocols .
Application in Drug Development
Research has also explored the potential of this compound as a lead structure for developing new drugs targeting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The structural similarity to known AChE inhibitors suggests that (2-(butyrylthio)ethyl)trimethylammonium bromide could modulate enzyme activity, offering therapeutic benefits .
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin irritation and eye damage upon direct contact. Therefore, handling precautions must be observed when utilizing this compound in laboratory or clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-(butyrylthio)ethyl)trimethylammonium bromide, and how can reaction efficiency be optimized?
- Methodology : This compound can be synthesized via nucleophilic substitution, where a bromoethyl intermediate reacts with trimethylamine. For example, analogous quaternary ammonium salts (e.g., MTSET in ) are synthesized by alkylation of tertiary amines with bromoethyl derivatives. Optimization involves controlling reaction temperature (20–40°C), solvent polarity (e.g., acetonitrile or ethanol), and stoichiometric ratios (1:1.2 amine-to-alkylating agent). Purity is enhanced via recrystallization in ethanol/ether mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use H/C NMR to confirm the presence of the butyrylthioethyl group (δ ~2.5–3.5 ppm for SCH protons) and trimethylammonium moiety (δ ~3.2 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M-Br]). Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or ion chromatography for bromide quantification .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and light-induced decomposition. Stability tests (TGA/DSC) for analogous quaternary salts ( ) suggest a shelf life of >12 months under these conditions. Avoid prolonged exposure to temperatures >25°C .
Advanced Research Questions
Q. How does (2-(butyrylthio)ethyl)trimethylammonium bromide function in thiol-specific bioconjugation, and what experimental controls are critical?
- Methodology : The butyrylthio group reacts selectively with cysteine thiols in proteins under mild conditions (pH 7–8, 25°C). For reproducibility:
- Use Ellman’s assay to quantify free thiols pre/post reaction.
- Include negative controls (e.g., thiol-blocking agents like N-ethylmaleimide) to confirm specificity.
- Monitor reaction kinetics via stopped-flow spectroscopy ( ). This approach is validated in MTSET-based protein labeling studies .
Q. What strategies resolve contradictions in catalytic activity data when using this compound in phase-transfer reactions?
- Methodology : Discrepancies in reaction yields or kinetics may arise from ion-pairing effects or solvent polarity. Address this by:
- Systematically varying counterions (e.g., bromide vs. chloride) to assess ion-specific impacts.
- Measuring partition coefficients (log P) in biphasic systems (e.g., water/dichloromethane) to optimize phase-transfer efficiency.
- Conducting DFT simulations to model charge distribution and interfacial behavior (analogous to ’s catalyst design) .
Q. How can researchers mitigate cytotoxicity while employing this compound in cellular studies?
- Methodology : Cytotoxicity (common in quaternary ammonium salts) is concentration-dependent. Perform dose-response assays (e.g., MTT assays) to determine IC values. For reduced toxicity:
- Use lower concentrations (<50 µM) with shorter exposure times (<24 hrs).
- Modify the butyrylthio chain length to alter membrane permeability (see for structure-activity relationships in polyelectrolyte brushes) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in enzymatic inhibition studies?
- Methodology : Fit data to a sigmoidal dose-response curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report IC with 95% confidence intervals. For robust statistical power, replicate experiments ≥3 times and apply ANOVA with post-hoc Tukey tests. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers design controls for electrophysiology studies involving this compound?
- Methodology : Include:
- Positive controls : Known modulators of the target ion channel (e.g., ivermectin for P2X4 receptors, as in ).
- Vehicle controls : DMSO/water at the same dilution ratio.
- Blind experiments : To eliminate observer bias in data collection .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in aqueous solutions?
- Methodology : Follow EU CLP regulations ():
- Use PPE (gloves, goggles) to prevent skin/eye contact (H315/H319).
- Avoid environmental release (H400) by neutralizing waste with activated carbon before disposal.
- Emergency procedures: Rinse affected areas with water for 15+ minutes and seek medical attention for inhalation exposure (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
